molecular formula C10H14O4 B1330764 (2,4,6-Trimethoxyphenyl)methanol CAS No. 61040-78-6

(2,4,6-Trimethoxyphenyl)methanol

Cat. No. B1330764
CAS RN: 61040-78-6
M. Wt: 198.22 g/mol
InChI Key: CFXXBVNHYJQNKS-UHFFFAOYSA-N
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Description

“(2,4,6-Trimethoxyphenyl)methanol” is a chemical compound with the molecular formula C10H14O4 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “(2,4,6-Trimethoxyphenyl)methanol” is represented by the InChI code 1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“(2,4,6-Trimethoxyphenyl)methanol” is a solid at room temperature . Its molecular weight is 198.22 g/mol .

Scientific Research Applications

Bio-Oil Upgrading

(2,4,6-Trimethoxyphenyl)methanol and related compounds are studied for their role in bio-oil upgrading. Research shows that aromatic ethers like 1,2,4-trimethoxybenzene, which have structural similarities to (2,4,6-Trimethoxyphenyl)methanol, demonstrate high conversion rates and contribute to the production of hydrocarbons and coke during the upgrading process. These findings are significant in understanding the role of such compounds in bio-oil processing and catalyst applications (Bertero & Sedran, 2013).

Synthesis and Bromination Studies

Studies on the bromination of compounds structurally similar to (2,4,6-Trimethoxyphenyl)methanol, like (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, provide insights into the selective O-demethylation processes. These findings are crucial for understanding the chemical behavior of methoxy group substitutions in complex organic molecules and have implications in synthetic chemistry (Çetinkaya et al., 2011).

Hydrocarbon Conversion

The conversion of methanol to hydrocarbons, a process related to the applications of (2,4,6-Trimethoxyphenyl)methanol, has been a subject of extensive research. Studies reveal that methanol can be converted into hydrocarbons like ethene and propene over zeolite catalysts. This conversion process, involving methanol and similar compounds, plays a significant role in the petrochemical industry and for the development of renewable energy sources (Svelle et al., 2006).

Novel Synthesis Methods

Membrane Dynamics

The effects of methanol on membrane dynamics have been studied, particularly in relation to lipid dynamics in biological and synthetic membranes. These studies are crucial for understanding the role of methanol and similar compounds in altering membrane properties, which is essential in biochemistry and pharmacology (Nguyen et al., 2019).

Organosilicon Chemistry

(2,4,6-Trimethoxyphenyl)methanol and its derivatives have been used as protecting groups in organosilicon chemistry. This application is significant for the synthesis of various organosilicon compounds, which are important in materials science, pharmaceuticals, and chemical synthesis (Popp et al., 2007).

Methanol Conversion and Sensing

Research on methanol conversion to olefins and its detection as a solvent highlights the importance of methanol and its derivatives in industrial chemistry and environmental monitoring. Studies on methanol sensing and conversion processes provide insights into the efficient use of methanol as a chemical feedstock and its environmental impact (Qi et al., 2020)

Safety And Hazards

The safety data sheet for “(2,4,6-Trimethoxyphenyl)methanol” indicates that it should be stored in a sealed container in a dry environment at room temperature . It has a GHS07 signal word, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,4,6-trimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXXBVNHYJQNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345198
Record name (2,4,6-Trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trimethoxyphenyl)methanol

CAS RN

61040-78-6
Record name (2,4,6-Trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Wada, H Konishi, K Kirishima, H Takeuchi… - Bulletin of the …, 1997 - journal.csj.jp
2,4,6-Trimethoxyphenyllithium, Φ′Li[Φ′ = 2,4,6-(MeO) 3 C 6 H 2 ], reacted with diphenyl carbonate and with ethyl formate to give tris(2,4,6-trimethoxyphenyl)methanol, Φ′ 3 COH (1), …
Number of citations: 26 www.journal.csj.jp
KS Hayes, WD Hounshell, P Finocchiaro… - Journal of the …, 1977 - ACS Publications
It is well known that racemic compounds may be resolved by way of diastereomeric inclusion compounds, in which the compound to be resolved functions as the guest and an enan-…
Number of citations: 4 pubs.acs.org
P Finocchiaro, D Gust, WD Hounshell… - Journal of the …, 1976 - ACS Publications
Empirical force field calculations on 1, 1, 2, 2-tetraphenylethane (TPE) and 1, 1, 2, 2-tetrakis (2, 6-xylyl) ethane (TXE) show that these molecules adopt a C2 ground-state conformation in …
Number of citations: 42 pubs.acs.org
TE Ali, RM Abdel-Rahman, FI Hanafy… - … , Sulfur, and Silicon, 2008 - Taylor & Francis
Novel N 1 -(phosphoryl moiety)-N 2 -(1,2,4-triazin-3-yl)hydrazines 4, 6, 8, 9 and 12, iminophosphorane 3, iminophosphane 5, 1,2,4-triazinyldiazaphospholine 7, 1,2,4,3-…
Number of citations: 31 www.tandfonline.com
NJ Bunce, L Ravanal - Journal of the American Chemical Society, 1977 - ACS Publications
The value of the ZFS parameter for TPPFeCl, deduced from the measurements of paramagnetic anisotropy, is thus in disagreementwith the values reportedfrom the analysis of the low …
Number of citations: 41 pubs.acs.org
MR Elmorsy, R Su, AA Fadda, HA Etman, EH Tawfik… - Dyes and …, 2018 - Elsevier
Herein, we report the design and synthesis of two metal-free organic sensitizers (MR-5 & MR-6) with a D-π-A-π-A architecture based on a trimethoxy benzene donor core carrying two …
Number of citations: 31 www.sciencedirect.com
A Harikrishnan, J Sanjeevi… - Organic & Biomolecular …, 2015 - pubs.rsc.org
An efficient C–C bond formation strategy between aromatic/heteroaromatic π-nucleophiles and Lewis acid activated aldehydes is described. This aromatic electrophilic substitution …
Number of citations: 16 pubs.rsc.org
KSUE HAYES - 1980 - search.proquest.com
1.0 Background Although inclusion compounds were discovered as early as 1886, 1 their value was not fully appreciated until the early 1950's.^ Since that time, procedures have been …
Number of citations: 2 search.proquest.com
C Yu - 2013 - dam-oclc.bac-lac.gc.ca
Branched peptides are peptides featuring side chain-linked linear peptides which branch off from the main chain. Branched peptides have previously been employed in the …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
K Moriguchi, R Sasaki, J Morita, Y Kamakura… - ACS …, 2021 - ACS Publications
A distinctive method for synthesizing a variety of multisubstituted α-arylnaphthalenes utilizing novel regiocontrolled ipso-type [4 + 2] benzannulation is presented. Ortho- and para-…
Number of citations: 3 pubs.acs.org

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